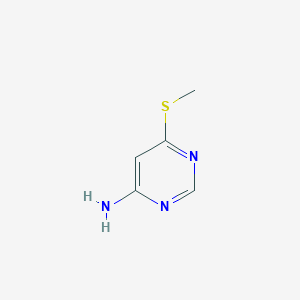

6-(Methylsulfanyl)pyrimidin-4-amine

Vue d'ensemble

Description

“6-(Methylsulfanyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C5H7N3S . It contains a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered rings .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2-methylsulfanyl)pyrimidin-4-ylamine with the 5-(methoxyvinylidene) derivative of Meldrum’s acid. The mixture is refluxed at 85°C for 1 hour to reach reaction completion .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring with a methylsulfanyl group attached to it . The S1···O1 distance [2.534 (2) Å] and the O1···S1—C1 angle [177.5 (1)°] are consistent with the existence of the intramolecular attractive interaction .Applications De Recherche Scientifique

1. Chemical Structure and Bonding

6-(Methylsulfanyl)pyrimidin-4-amine has been studied for its chemical structure and bonding characteristics. Huang et al. (2009) investigated its reaction with Meldrum’s acid derivative and found it formed a bicyclic 4H-pyrimido[1,6-a]pyrimidine system, with all non-H atoms being coplanar. This study provides insights into the molecule's structural features and bonding distributions (Huang et al., 2009).

2. Polymorphism in Derivatives

Glidewell et al. (2003) explored the polymorphism in derivatives of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, revealing two polymorphic forms with distinct hydrogen bonding patterns. This research is crucial for understanding the polymorphic behavior in pyrimidine derivatives, which can impact their physical properties and potential applications (Glidewell et al., 2003).

3. Synthesis of Biologically Relevant Compounds

Klečka et al. (2015) developed a synthesis method for biologically relevant pyrrolo[2,3-d]pyrimidin-4-amines and pyrimidin-4-ones, starting from 4-methylsulfanylpyrimidine. Their method involved C-H borylations and Suzuki cross-coupling reactions, showcasing the compound's versatility in synthesizing biologically significant molecules (Klečka et al., 2015).

4. Chemoselective Reactions

Baiazitov et al. (2013) described chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, highlighting the selective displacement of chloride and sulfone groups. This study contributes to understanding the selective reactions of pyrimidine derivatives in organic synthesis (Baiazitov et al., 2013).

5. Nucleophilic Displacement Reactions

Kikelj et al. (2010) explored the nucleophilic displacement of a methylsulfanyl group on pyrimidinones, demonstrating the transformation into methylsulfonyl groups and subsequent amino group introductions. This research offers valuable insights into the chemical transformations of methylsulfanyl groups in pyrimidine compounds (Kikelj et al., 2010).

Orientations Futures

The future directions for “6-(Methylsulfanyl)pyrimidin-4-amine” could involve further exploration of its potential biological activities and applications. Pyrimidine derivatives have been known to exhibit various biological activities, which could be further explored in the context of "this compound" .

Mécanisme D'action

Target of Action

It is known that pyridopyrimidine derivatives, which are structurally similar to 6-(methylsulfanyl)pyrimidin-4-amine, have shown therapeutic interest and have been used on several therapeutic targets . For instance, Palbociclib, a drug developed by Pfizer, is a CDK4/6 inhibitor . These inhibitors target specific enzymes, CDK4 and CDK6, disrupting the signals that stimulate the proliferation of malignant (cancer) cells .

Analyse Biochimique

Biochemical Properties

6-(Methylsulfanyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry and as a probe in fluorescence studies. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescence probe for detecting cadmium ions (Cd2+) in biological systems . The interaction between this compound and cadmium ions is highly selective, allowing for the precise detection of Cd2+ over other biologically relevant metal ions. The methylsulfanyl group is essential for achieving this selectivity and sensitivity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can permeate cell membranes, making it effective for intracellular applications . The ability of this compound to selectively bind to cadmium ions allows it to be used in imaging studies to track the distribution and accumulation of cadmium within cells. This property is particularly useful for understanding the toxic effects of cadmium on cellular function and for developing strategies to mitigate cadmium toxicity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a coordination site for cadmium ions, forming a stable complex that can be detected through fluorescence . This binding interaction is facilitated by the bis-heterocyclic structure of the molecule, which provides both a coordination site and a fluorophore. Additionally, the methylsulfanyl group enhances the compound’s ability to selectively bind to cadmium ions, making it a valuable tool for studying metal ion interactions in biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been shown to be stable under various conditions, allowing for long-term studies of its effects on cellular function It is important to monitor the stability of the compound over time to ensure accurate and reliable results

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function and higher doses leading to more pronounced effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for specific applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites and its involvement in metabolic flux. The interactions between this compound and specific enzymes can influence the levels of metabolites in biological systems, providing insights into its role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to permeate cell membranes allows it to be effectively distributed within cells, where it can interact with target biomolecules. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its cellular effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function can be influenced by its localization within different subcellular compartments

Propriétés

IUPAC Name |

6-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPARTFFNQLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285854 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-32-6 | |

| Record name | NSC43014 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43014 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)

![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)

![trans-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1346293.png)